4''-epi-Validamycin A is a derivative of validamycin A, a well-known antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound exhibits significant antifungal properties, particularly against plant pathogens such as Rhizoctonia solani. Validamycin A itself is a pseudo-trisaccharide composed of validoxylamine A and glucose, which plays a crucial role in its biological activity.
4''-epi-Validamycin A is derived from the enzymatic modification of validoxylamine A through the action of glycosyltransferases, specifically ValG. This enzyme catalyzes the transfer of sugar moieties, leading to the formation of various analogs, including 4''-epi-validamycin A. The biosynthetic pathways for these compounds are primarily found in Streptomyces species, which are known for their ability to produce a wide range of bioactive natural products.
4''-epi-Validamycin A belongs to the class of glycosylated antibiotics. It is classified under the broader category of validamycins, which are characterized by their unique structural features and biological activities against fungal pathogens.
The synthesis of 4''-epi-Validamycin A involves enzymatic processes facilitated by glycosyltransferases. The primary method includes the use of ValG, which catalyzes the glucosylation of validoxylamine A. This process can be optimized through various biotechnological approaches, including cloning and expression of the ValG enzyme in Escherichia coli.
The enzymatic reaction typically requires nucleotide-sugar donors like UDP-glucose or UDP-galactose. The reaction conditions can be optimized for pH, temperature, and substrate concentrations to enhance yield. For instance, studies have shown that site-directed mutagenesis can alter enzyme specificity and improve production efficiency.
The molecular structure of 4''-epi-Validamycin A retains the core features of validamycin A but differs in its sugar configuration. The compound has a complex arrangement that includes multiple hydroxyl groups and an amine group, contributing to its solubility and interaction with biological targets.
The molecular formula for 4''-epi-Validamycin A is CHNO, with a molecular weight of approximately 377.43 g/mol. Structural analysis through techniques such as NMR spectroscopy and X-ray crystallography provides insights into its three-dimensional conformation.
The primary chemical reaction involving 4''-epi-Validamycin A is its formation from validoxylamine A via glycosylation. This reaction involves the transfer of a sugar moiety from a nucleotide-sugar donor to the acceptor molecule (validoxylamine A), facilitated by the ValG enzyme.
This reaction can be monitored through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm product formation and purity. Kinetic studies may also be conducted to understand the reaction rates under different conditions.
The mechanism by which 4''-epi-Validamycin A exerts its antifungal activity involves inhibition of chitin synthesis in fungal cell walls. This disruption leads to impaired cell growth and eventual cell death in susceptible fungi.
Studies indicate that 4''-epi-validamycin A demonstrates moderate growth inhibitory activity against Rhizoctonia solani, with effective concentrations identified through bioassays. The specific mode of action is believed to involve competitive inhibition at key enzymatic steps in chitin biosynthesis pathways.
4''-epi-Validamycin A is typically a white to off-white solid at room temperature. It is soluble in water and polar organic solvents, which facilitates its application in various formulations.
The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its melting point is reported around 150 °C, and it shows moderate hygroscopicity.
Relevant data on its solubility and stability profiles are crucial for understanding its practical applications in agricultural settings.
4''-epi-Validamycin A has significant potential in agricultural biotechnology as a fungicide due to its effectiveness against several plant pathogens. Its ability to inhibit fungal growth makes it a valuable candidate for developing new crop protection strategies. Additionally, research continues into its potential uses in pharmaceutical applications due to its unique structural characteristics and biological activities.
ValG, a key glycosyltransferase (GT) in the validamycin biosynthetic pathway of Streptomyces hygroscopicus subsp. jinggangensis 5008, catalyzes the final glycosylation step in validamycin A biosynthesis. This enzyme transfers a glucose moiety from UDP-glucose to the C-4′ hydroxyl group of the aminocyclitol acceptor validoxylamine A, forming a β-glycosidic linkage [2] [6] [8]. ValG belongs to the GT-A superfamily of glycosyltransferases, characterized by two distinct domains: one for nucleotide-diphosphate (NDP)-sugar recognition and another for acceptor substrate binding [2] [4]. Intriguingly, unlike most GTs involved in secondary metabolism, ValG operates within this pathway despite its classification in the GT-A family, which typically houses enzymes from primary metabolic pathways. The enzymatic reaction is metal ion-dependent, commonly utilizing Mn²⁺ or Mg²⁺ for optimal activity, facilitating the nucleophilic attack of the acceptor hydroxyl on the anomeric carbon of the sugar donor [1] [10].
ValG exhibits notable substrate promiscuity. While UDP-glucose serves as its natural donor, ValG efficiently utilizes UDP-galactose as an alternative sugar donor, leading to the production of the unnatural derivative 4''-epi-validamycin A [1] [2] [3]. Kinetic analyses reveal ValG's catalytic efficiency (kₘₐₙ/Kₘ) with UDP-galactose is approximately 70-80% of its efficiency with UDP-glucose, indicating robust activity with this non-cognate substrate [2] [10]. This flexibility stems from ValG's active site architecture, which accommodates the C4-epimeric sugars glucose and galactose. The enzymatic reaction with UDP-galactose transfers a galactosyl moiety to validoxylamine A, resulting in a compound where the C-4′′ hydroxyl group adopts an axial orientation (characteristic of galactose) instead of the equatorial orientation found in validamycin A (derived from glucose) [1] [3]. ValG demonstrates strict regioselectivity, forming exclusively the β-(1→4) glycosidic linkage regardless of the sugar donor used. Other tested NDP-sugars, including UDP-N-acetylglucosamine, UDP-glucuronic acid, and GDP-mannose, were not utilized by ValG, highlighting specificity towards UDP-hexoses with specific configurations [1] [2].
Table 1: Kinetic Parameters of ValG with UDP-Glucose and UDP-Galactose
Sugar Donor | Kₘ (mM) | kₘₐₙ (min⁻¹) | kₘₐₙ/Kₘ (mM⁻¹ min⁻¹) |
---|---|---|---|
UDP-Glucose | 0.15 ± 0.02 | 12.8 ± 0.9 | 85.3 |
UDP-Galactose | 0.22 ± 0.03 | 14.5 ± 1.1 | 65.9 |
Genetic manipulation of the validamycin biosynthetic gene cluster in S. hygroscopicus enables the diversion of flux towards precursors of 4''-epi-validamycin A. Key strategies include:
A distinctive feature of ValG is the presence of an atypical DTG motif (Asp-Thr-Gly) at its active site, contrasting with the nearly universal DXD motif (Asp-X-Asp) found in the vast majority of GT-A family enzymes [1] [2] [10]. The DXD motif is crucial for coordinating a divalent metal ion (typically Mn²⁺), which in turn stabilizes the negatively charged phosphate groups of the NDP-sugar donor. Site-directed mutagenesis studies investigated the functional significance of this divergence:
Table 2: Comparison of DTG and DXD Motifs in Glycosyltransferases
Feature | Classical DXD Motif | ValG DTG Motif | ValG DCD Mutant |
---|---|---|---|
Consensus | Asp-X-Asp | Asp-Thr-Gly | Asp-Cys-Asp (Engineered) |
Proposed Role | Metal ion (Mn²⁺/Mg²⁺) and NDP-sugar binding | Metal ion binding (divergent specificity) | Metal ion binding (altered specificity) |
Metal Preference | Strong preference for Mn²⁺ | Broad (Mg²⁺ ≈ Mn²⁺ > Co²⁺) | Reduced Mg²⁺ tolerance (Mn²⁺ ≈ Co²⁺) |
Effect on Sugar Specificity | Often critical | Not primary determinant | Unchanged (UDP-Glc & UDP-Gal accepted) |
Occurrence | Ubiquitous in GT-A superfamily | Rare, identified in ValG homologs | Artificially introduced |
Data derived from [1] [2] [10].
The enzymatic production of 4''-epi-validamycin A has been successfully achieved in vitro using purified components:
Table 3: Structural Comparison of Validamycin A and 4''-epi-Validamycin A
Property | Validamycin A | 4''-epi-Validamycin A |
---|---|---|
Chemical Formula | C₂₀H₃₅NO₁₃ | C₂₀H₃₅NO₁₃ |
Molecular Weight (g/mol) | 497.5 | 497.5 |
CAS Registry Number | [37248-47-8] | [1039021-94-7] |
Glycosidic Linkage | β-1→4 | β-1→4 |
Sugar Moiety | Glucose | Galactose |
C-4′′ OH Orientation | Equatorial | Axial |
¹H NMR (C-4′′ H) | δ ~3.5 ppm (J = 12 Hz, d) | δ ~4.0 ppm (J = 3 Hz, d) |
¹³C NMR (C-4′′) | δ ~70.2 ppm | δ ~68.5 ppm |
Anomeric Proton (H-1′′) | δ ~4.42 ppm (J = 7.5 Hz) | δ ~4.42 ppm (J = 7.5 Hz) |
HMBC Correlation | H-1′′ to C-4′ (δC ~83.8 ppm) | H-1′′ to C-4′ (δC ~83.8 ppm) |
Major Producing Enzyme | ValG (UDP-Glc donor) | ValG (UDP-Gal donor) |
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